molecular formula C17H15FN2O3S B2860461 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 922647-54-9

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2860461
CAS No.: 922647-54-9
M. Wt: 346.38
InChI Key: ZJFYTDFPWLIOBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide ( 922647-54-9) is a synthetic small molecule with a molecular formula of C 17 H 15 FN 2 O 3 S and a molecular weight of 346.38 g/mol [ 1 ]. This benzothiazole derivative is provided with a purity of 90% and higher for research applications [ 1 ]. Benzothiazole derivatives are a significant class of heterocyclic compounds recognized for their diverse pharmacological profiles [ 7 ]. Structurally related analogs have demonstrated substantial antimicrobial potential in recent scientific literature. A 2025 study on benzothiazole-acetamide derivatives found that compounds with this core structure exhibit significant activity against both Gram-positive and Gram-negative bacteria, with some close analogs showing minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against E. coli and 6.25 μg/mL against B. subtilis and P. aeruginosa [ 6 ]. The proposed mechanism of action for this antimicrobial activity involves the inhibition of the bacterial enzyme DNA gyrase, as confirmed by molecular docking studies [ 6 ]. Beyond antimicrobial applications, the benzothiazole scaffold is extensively investigated in neurological and oncological research . Benzothiazoles are known to interfere with glutamate receptor neurotransmission, and compounds like Riluzole have established neurological effects [ 7 ]. Furthermore, this chemical class shows promise in areas such as anti-diabetic, antiviral, and anticancer research, with some derivatives acting as tau protein aggregation inhibitors relevant to Alzheimer's disease pathology [ 7 ]. The specific substitution pattern of the 5,6-dimethoxy benzothiazole core, combined with the 4-fluorophenylacetamide moiety, is designed to influence the compound's electronic properties, solubility, and binding affinity to biological targets [ 4 ]. This product is intended For Research Use Only and is not designed for human therapeutic or veterinary applications [ 2 ]. Researchers can procure this compound in various quantities to support their investigations in medicinal chemistry, antimicrobial discovery, and neurological disease research.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c1-22-13-8-12-15(9-14(13)23-2)24-17(19-12)20-16(21)7-10-3-5-11(18)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFYTDFPWLIOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound shares structural motifs with several benzothiazole-acetamide derivatives. Key comparisons include:

Compound Name Benzothiazole Substituents Phenyl Substituents Notable Properties/Activities Source
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide (Target) 5,6-dimethoxy 4-fluoro Potential kinase inhibition, antimicrobial -
N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) 6-CF₃ 3,4,5-trimethoxy pIC₅₀ = 7.8 (CK-1δ inhibition)
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate 4-Cl 3-methyl Dihedral angle: 79.3°; antifungal activity
N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide (Patent Compound) 6-CF₃ 3,4,5-trimethoxy Enhanced binding affinity
2-(4-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide 6-methylsulfonyl 4-fluoro Improved solubility

Key Observations:

  • Substituent Position and Electronic Effects: The 5,6-dimethoxy groups on the target compound’s benzothiazole ring contrast with the 6-CF₃ group in BTA and patent compounds. The 4-fluorophenyl group in the target compound and ’s analog suggests a preference for para-substitution, which minimizes steric hindrance and optimizes hydrophobic interactions.
  • Biological Activity:

    • BTA (pIC₅₀ = 7.8) demonstrates higher CK-1δ inhibitory activity than other analogs, likely due to the synergistic effects of 3,4,5-trimethoxyphenyl and 6-CF₃ groups . The target compound’s dimethoxy and 4-fluoro groups may offer moderate activity, though empirical data are lacking.
    • The 4-Cl-substituted benzothiazole in exhibits antifungal properties, highlighting the role of halogen substituents in targeting microbial enzymes .
  • The target compound’s analogous structure may adopt a similar conformation.

Binding Interactions and Computational Analysis

  • GlideXP Scores: BTA’s GlideXP score of −3.78 kcal/mol reflects moderate binding to CK-1δ. The target compound’s dimethoxy and 4-fluoro groups may yield comparable or lower scores due to reduced electron-withdrawing effects compared to CF₃ .
  • Hydrogen Bonding: ’s compound utilizes N–H⋯O and O–H⋯N interactions for crystal packing, suggesting that acetamide derivatives rely on hydrogen bonding for stability and target engagement .

Physicochemical Properties

  • Solubility: The methylsulfonyl group in ’s analog enhances solubility compared to methoxy or CF₃ substituents, which are more hydrophobic .
  • Metabolic Stability: CF₃ and methylsulfonyl groups may improve resistance to oxidative metabolism, whereas methoxy groups could increase susceptibility to demethylation .

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